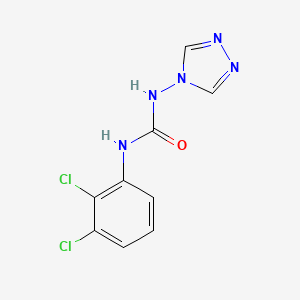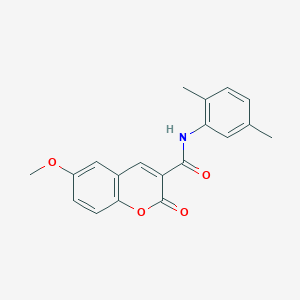
N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is a member of the acrylamide family and has been found to possess unique properties that make it highly useful in scientific research.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide is not yet fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide has been found to exhibit various biochemical and physiological effects. Studies have suggested that this compound may possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, this compound has been found to modulate certain enzyme activities and signaling pathways in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide has several advantages and limitations for lab experiments. One of the major advantages is its unique properties that make it highly useful in various fields of scientific research. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide. Some of the potential areas of research include:
1. Further investigation of the mechanism of action of this compound.
2. Evaluation of the potential applications of this compound in drug discovery and development.
3. Development of novel synthetic methods for the preparation of this compound.
4. Investigation of the potential toxicological effects of this compound.
5. Exploration of the potential applications of this compound in other fields such as materials science and nanotechnology.
In conclusion, N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research. This compound possesses unique properties that make it highly useful in various fields such as medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the potential applications and limitations of this compound.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide involves the reaction of 5-chloro-2-pyridinylamine and 3-(2-nitrophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of the target compound, which can be purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it highly useful in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Propiedades
IUPAC Name |
(E)-N-(5-chloropyridin-2-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-11-6-7-13(16-9-11)17-14(19)8-5-10-3-1-2-4-12(10)18(20)21/h1-9H,(H,16,17,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJHCFDPQVGCJI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloropyridin-2-yl)-3-(2-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)



![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)

![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)